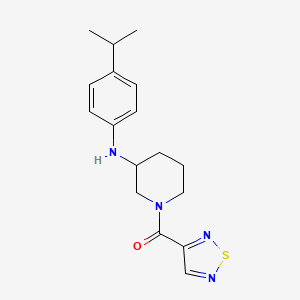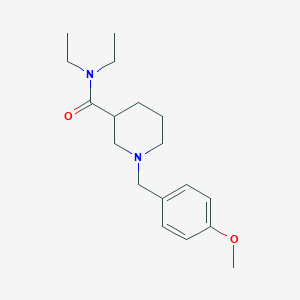
N-cyclooctyl-2-(2,4-dichlorophenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclooctyl-2-(2,4-dichlorophenoxy)propanamide (CP 945,598) is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endogenous cannabinoids, such as anandamide, which are involved in various physiological processes, including pain sensation, appetite, and mood regulation. Inhibition of FAAH leads to an increase in the levels of endogenous cannabinoids, which can have therapeutic effects. CP 945,598 has been extensively studied for its potential as a novel therapeutic agent for various conditions, including pain, anxiety, and inflammation.
Mecanismo De Acción
CP 945,598 is a potent and selective inhibitor of N-cyclooctyl-2-(2,4-dichlorophenoxy)propanamide, which leads to an increase in the levels of endogenous cannabinoids, such as anandamide. Anandamide is an endogenous ligand for the cannabinoid receptors, which are involved in various physiological processes, including pain sensation, appetite, and mood regulation. The increase in anandamide levels leads to the activation of cannabinoid receptors, which can have therapeutic effects.
Biochemical and Physiological Effects
CP 945,598 has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in various preclinical models. The analgesic effects of CP 945,598 are mediated by the activation of cannabinoid receptors, which are involved in pain sensation. The anxiolytic effects of CP 945,598 are mediated by the modulation of the endocannabinoid system, which is involved in anxiety regulation. The anti-inflammatory effects of CP 945,598 are mediated by the inhibition of this compound, which leads to an increase in the levels of endogenous cannabinoids that have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP 945,598 has several advantages for lab experiments. It is a potent and selective inhibitor of N-cyclooctyl-2-(2,4-dichlorophenoxy)propanamide, which allows for the specific modulation of the endocannabinoid system. It has been extensively studied in various animal models, which provides a solid foundation for further research. However, there are also some limitations to the use of CP 945,598 in lab experiments. It has a relatively short half-life, which requires frequent dosing in animal studies. It also has poor solubility, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the research on CP 945,598. One area of interest is the development of novel N-cyclooctyl-2-(2,4-dichlorophenoxy)propanamide inhibitors that have improved pharmacokinetic properties, such as longer half-life and better solubility. Another area of interest is the investigation of the therapeutic potential of this compound inhibitors in various human conditions, such as chronic pain, anxiety disorders, and inflammatory diseases. There is also a need for further research on the safety and toxicity of this compound inhibitors, particularly with regard to their potential effects on the endocannabinoid system and other physiological processes. Overall, the research on CP 945,598 and other this compound inhibitors has the potential to lead to the development of novel therapeutic agents for various conditions.
Métodos De Síntesis
The synthesis of CP 945,598 involves several steps, starting from 2,4-dichlorophenol and cyclooctanone. The first step is the conversion of 2,4-dichlorophenol to its corresponding acid chloride, which is then reacted with cyclooctanone to form the corresponding ketone. The ketone is then reduced to the corresponding alcohol, which is further converted to the amide using 2-(dimethylamino)ethylchloride and triethylamine. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
CP 945,598 has been extensively studied for its potential therapeutic applications. Several preclinical studies have shown that N-cyclooctyl-2-(2,4-dichlorophenoxy)propanamide inhibition by CP 945,598 leads to an increase in the levels of endogenous cannabinoids, which can have analgesic, anxiolytic, and anti-inflammatory effects. CP 945,598 has been shown to be effective in various animal models of pain, anxiety, and inflammation.
Propiedades
IUPAC Name |
N-cyclooctyl-2-(2,4-dichlorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2NO2/c1-12(22-16-10-9-13(18)11-15(16)19)17(21)20-14-7-5-3-2-4-6-8-14/h9-12,14H,2-8H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUMROFDMGJTJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCCCC1)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-5-[(5-iodo-2-furyl)methylene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B4948257.png)
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine](/img/structure/B4948261.png)



![(3-isoxazolylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B4948291.png)
![3-{[(3-chlorobenzyl)amino]methyl}-N,N-diethyl-2-pyridinamine](/img/structure/B4948297.png)

![2-chloro-N-[3-(4-morpholinyl)propyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B4948309.png)
![2,4-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4948316.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine oxalate](/img/structure/B4948328.png)
![2-chloro-N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4948343.png)

